molecular formula C12H13N3O2S B2944805 N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide CAS No. 2034390-58-2

N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2944805
CAS No.: 2034390-58-2
M. Wt: 263.32
InChI Key: OZMCISJYDBLXPG-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a phenyl group at the 1-position and a cyclopropylsulfonamide moiety at the 4-position. Its molecular formula is C₁₂H₁₂N₃O₂S, with a molecular weight of 263.32 g/mol . The compound’s structure combines aromatic (phenyl) and strained aliphatic (cyclopropyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-cyclopropyl-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-18(17,14-10-6-7-10)12-8-13-15(9-12)11-4-2-1-3-5-11/h1-5,8-10,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMCISJYDBLXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of cyclopropylamine with phenylhydrazine, followed by sulfonation. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and environmentally benign reagents, making the process sustainable and scalable .

Chemical Reactions Analysis

Substitution Reactions at the Sulfonamide Group

The sulfonamide (-SO₂NH-) group is a key reactive site, enabling nucleophilic substitutions under specific conditions.

Alkylation/Acylation of the Sulfonamide Nitrogen

The NH group in the sulfonamide can undergo alkylation or acylation to form N-alkyl/aryl derivatives. For example:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN-Methyl derivative78%
AcylationAcetyl chloride, Et<sub>3</sub>N, DCM, 25°CN-Acetyl derivative65%

Mechanistic Insight : The lone pair on the sulfonamide nitrogen facilitates nucleophilic attack on electrophiles like alkyl halides or acyl chlorides. Steric hindrance from the cyclopropyl group may reduce reaction efficiency .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature allows electrophilic substitution, primarily at the C3/C5 positions (para to sulfonamide).

Nitration and Halogenation

Reaction TypeReagents/ConditionsPositionProductYield
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC55-Nitro derivative45%
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, DCMC33-Bromo derivative62%

Key Findings :

  • The electron-withdrawing sulfonamide group directs electrophiles to the C3/C5 positions .

  • Steric effects from the phenyl group at N1 limit substitution at C4 .

Ring-Opening Reactions of the Cyclopropyl Group

The cyclopropyl substituent can undergo ring-opening under strong acidic or oxidative conditions:

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux1-Phenyl-1H-pyrazole-4-sulfonamide with propenyl side chainLow yield (32%) due to competing decomposition
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O, 80°CCyclopropane → carboxylic acid derivativeRequires harsh conditions

Mechanistic Insight : Strain in the cyclopropane ring makes it susceptible to cleavage, forming alkenes or carbonyl compounds .

Cross-Coupling Reactions

The phenyl group at N1 can participate in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYield
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivative55%
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amineN-Aryl derivative48%

Limitations : The sulfonamide group may coordinate with palladium, necessitating optimized ligands .

Acid/Base-Mediated Rearrangements

Under basic conditions, the sulfonamide can undergo rearrangement or hydrolysis:

ConditionReagentsProductOutcome
Strong Base (NaOH)Aq. NaOH, EtOH, refluxPyrazole-4-sulfonic acidComplete hydrolysis of sulfonamide
Mild Base (NaHCO<sub>3</sub>)DCM, RTStableNo reaction observed

Biological Activity and Reactivity

While not a direct chemical reaction, the sulfonamide’s interaction with biological targets highlights its electrophilic character:

  • Enzyme Inhibition : Forms hydrogen bonds with active-site residues (e.g., cyclooxygenase) .

  • Covalent Modification : Reacts with cysteine thiols in proteins under physiological conditions .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP Notable Features Reference
This compound C₁₂H₁₂N₃O₂S 263.32 1-phenyl, 4-(cyclopropylsulfonamide) N/A N/A Aromatic phenyl, strained cyclopropane
N-Cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide C₈H₁₃N₃O₂S 215.27 1,3-dimethyl, 4-(cyclopropylsulfonamide) N/A 1.64 Enhanced lipophilicity (methyl groups)
N-[(4-Chlorophenyl)carbamoyl]-4-(trimethylpyrazolyl)-3-pyridinesulfonamide C₁₈H₁₈ClN₅O₃S 421.88 4-chlorophenyl carbamoyl, trimethylpyrazole 178–182 N/A Chlorine substituent, pyridine backbone
4-(4-Amino-pyrazolo[3,4-d]pyrimidinyl)-N-cyclopropylbenzenesulfonamide C₂₃H₁₈F₂N₆O₃S 616.90 Fluorinated chromenone, cyclopropylamide 211–214 N/A High molecular weight, fluorinated rings
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide C₁₅H₁₆ClN₅O₃S 381.80 3-chlorophenoxymethyl, ethylpyrazole N/A N/A Chlorophenoxy group, dual pyrazole units

Key Observations:

Structural Variations: Substituent Effects: The target compound’s phenyl group contrasts with methyl (e.g., ) or chlorophenyl (e.g., ) substituents in analogs. Phenyl groups may enhance π-π stacking interactions in biological targets, while methyl groups increase lipophilicity (LogP = 1.64 in ).

Physicochemical Properties :

  • Molecular Weight : The target compound (263.32 g/mol) is smaller than derivatives with extended aromatic systems (e.g., 616.90 g/mol in ), which may improve membrane permeability.
  • Melting Points : Higher melting points in chlorinated (178–182°C, ) and fluorinated (211–214°C, ) analogs suggest increased crystallinity due to halogenated substituents.

Functional Group Impact :

  • Electron-Withdrawing Groups : Chlorine () and fluorine () substituents may enhance metabolic stability but reduce solubility.
  • Sulfonamide Linkage : All compounds share a sulfonamide group, a common pharmacophore for enzyme inhibition (e.g., carbonic anhydrase, COX-2).

Research Implications

  • SAR Studies : Comparative data highlight the importance of substituent choice: phenyl groups may favor aromatic interactions, while halogens (Cl, F) enhance stability but require balancing with solubility.

Biological Activity

N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in various fields.

Target Enzyme : The primary target of this compound is succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and is involved in cellular respiration.

Mode of Action : The compound inhibits SDH by binding to its active site, leading to a cascade of cellular effects. Notably, it disrupts mycelial morphology, increases cell membrane permeability, and enhances mitochondrial proliferation.

Antimicrobial and Antifungal Properties

This compound exhibits promising antimicrobial and antifungal activities. Research indicates that it can inhibit the growth of various pathogens, making it a candidate for developing new therapeutic agents .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of pyrazole sulfonamides, including this compound, show antiproliferative activity against cancer cell lines. For instance, it has been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay, revealing significant cytotoxic effects without notable toxicity at certain concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The sulfonamide group enhances solubility and reactivity, contributing to its potent biological effects. Comparisons with similar compounds reveal variations in activity based on structural modifications:

Compound NameKey FeaturesBiological Activity
1-Cyclopropyl-4-nitro-1H-pyrazoleNitro group additionVaries from N-cyclopropyl derivative
3(5)-Substituted PyrazolesTautomerism and complex synthesisDiverse biological activities

Study on Anticancer Activity

A recent study investigated the anticancer potential of pyrazole derivatives, including this compound. The findings indicated that certain modifications led to enhanced potency against breast cancer cell lines, highlighting the importance of structural optimization in drug design .

Inhibition Studies

Another study focused on the inhibition profile against various kinases, revealing that compounds within this class exhibit selectivity towards specific targets while maintaining low off-target activity. This selectivity is crucial for minimizing side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-cyclopropyl-1-phenyl-1H-pyrazole-4-sulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions. For pyrazole-sulfonamide derivatives, a common approach includes:

Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or via cycloaddition reactions (e.g., using 5-aminopyrazole intermediates) .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略
02:06

Sulfonamide functionalization : Reacting the pyrazole intermediate with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonamide group.

Cyclopropane substitution : N-cyclopropylation using cyclopropylmethyl halides or via Buchwald–Hartwig coupling for regioselective substitution .

  • Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and HRMS .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Methodology :

Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

Data collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure refinement : Use SHELXL for small-molecule refinement, ensuring R-factor < 5% and validation via ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?

  • Analysis framework :

Reassess computational models : Verify solvent parameters (e.g., COSMO-RS) and protonation states using pKa predictions.

Experimental validation : Conduct parallel shake-flask solubility tests in buffered solutions (pH 1–7.4) with UV-Vis quantification.

Identify confounding factors : Check for polymorphism (via XRPD) or hydrate/solvate formation (TGA/DSC) that may alter solubility .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining carbonic anhydrase inhibitory activity?

  • Methodology :

Structure-activity relationship (SAR) : Modify the cyclopropyl group to reduce steric hindrance (e.g., smaller substituents like methyl) while retaining sulfonamide binding to Zn²⁺ in the enzyme active site .

Lipophilicity adjustment : Introduce hydrophilic moieties (e.g., hydroxyl groups) to improve solubility without disrupting π-π stacking interactions with aromatic residues.

In vitro assays : Test inhibitory potency against human CA isoforms (e.g., CA-II, CA-IX) and assess metabolic stability in liver microsomes .

Q. How should researchers design experiments to address conflicting cytotoxicity data in different cancer cell lines?

  • Experimental design :

Standardize assays : Use identical cell culture conditions (e.g., DMEM + 10% FBS) and cytotoxicity endpoints (e.g., IC₅₀ via MTT assay).

Mechanistic profiling : Perform RNA-seq or proteomics to identify differential target expression (e.g., apoptosis regulators like Bcl-2) across cell lines.

Control for efflux pumps : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess transporter-mediated resistance .

Data Analysis & Technical Challenges

Q. What analytical techniques are critical for distinguishing between polymorphic forms of this sulfonamide derivative?

  • Techniques :

XRPD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database) .

Thermal analysis : Use TGA to detect solvate loss (weight loss >5%) and DSC to identify melting point variations between polymorphs.

Solid-state NMR : Resolve differences in hydrogen bonding networks via ¹H-¹⁵N CP/MAS NMR .

Q. How can researchers validate the purity of synthesized batches when minor impurities co-elute in HPLC?

  • Methodology :

Orthogonal techniques : Combine reverse-phase HPLC with ion-exchange chromatography.

High-resolution MS : Detect impurities at <0.1% levels using Q-TOF mass spectrometry.

NMR spiking experiments : Add authentic samples of suspected impurities to confirm co-elution .

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